5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
This compound is a pyrazole derivative featuring a hexahydropyrrolopyrazine moiety linked via a carbonyl group at the 5-position of the pyrazole ring and a carboxylic acid substituent at the 4-position.
Properties
IUPAC Name |
5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-15-11(10(7-14-15)13(19)20)12(18)17-6-5-16-4-2-3-9(16)8-17/h7,9H,2-6,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHBIQSNUIOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCN3CCCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic synthesis. Key steps may include the formation of the hexahydropyrrolo[1,2-a]pyrazine ring system, followed by the introduction of the pyrazole moiety and the final carboxylic acid group. Each step requires precise reaction conditions, such as specific solvents, temperatures, and catalysts, to ensure successful formation of the compound.
Industrial Production Methods
Industrial-scale production of this compound would likely employ optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be utilized to streamline production processes.
Chemical Reactions Analysis
Types of Reactions
5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: Potential conversion of functional groups within the molecule to higher oxidation states.
Reduction: Reduction of specific functionalities, such as nitro groups, if present.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole ring.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Catalysts and solvents are chosen based on the specific reaction requirements.
Major Products
The products formed from these reactions vary based on the type of transformation applied. For instance, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
This compound has diverse applications in scientific research due to its unique structure:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor modulation.
Medicine: Explored for therapeutic applications, including potential drug development for targeting specific diseases.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. These might include proteins, enzymes, or nucleic acids. Its structure enables it to bind selectively to these targets, influencing biochemical pathways and eliciting desired effects.
Comparison with Similar Compounds
Structural Analogues
Positional Isomers
- 3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
- Structural Difference : The hexahydropyrrolopyrazine-carbonyl group is at the 3-position instead of the 5-position.
- Impact : Positional isomerism may alter steric hindrance and electronic effects, influencing receptor binding or solubility. Molecular weight is 278.31 g/mol (extrapolated from similar compounds) .
Pyrazole-Substituted Heterocycles
- 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile Structural Difference: Replaces the carboxylic acid with a nitrile group and adds a fluorophenyl substituent.
Physicochemical Properties
*Predicted based on similar carboxylic acid-containing compounds .
Key Observations:
- The target compound’s predicted density (1.28 g/cm³) aligns with the isoindolone derivative, suggesting comparable packing efficiency in solid states.
- The carboxylic acid group likely confers moderate acidity (pKa ~8.6), enhancing solubility in polar solvents compared to non-acidic analogs like pyrazole carbonitriles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
